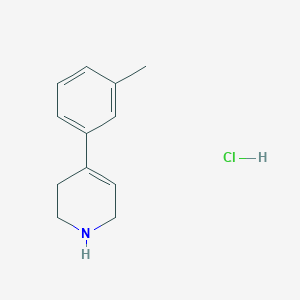

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Übersicht

Beschreibung

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and a suitable amine.

Formation of Intermediate: The initial step involves the condensation of 3-methylbenzaldehyde with the amine to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the tetrahydropyridine ring.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions include various substituted tetrahydropyridine and pyridine derivatives, which can have different functional groups attached to the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The synthesis of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves:

- Starting Materials : 3-methylbenzaldehyde and a suitable amine.

- Formation of Intermediate : Condensation to form a Schiff base.

- Cyclization : Under acidic conditions to form the tetrahydropyridine ring.

- Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of different derivatives that may have distinct biological activities.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules and is utilized as a reagent in various chemical reactions. Its unique structure allows it to participate in diverse chemical transformations.

Biology

Research has focused on the biological activities of this compound. Notably:

- It exhibits potential neurotoxic effects similar to those observed with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is relevant in Parkinson's disease research .

- Studies suggest that it may interact with monoamine oxidase (MAO), leading to neurotoxic metabolites that affect dopaminergic neurons .

Medicine

Ongoing research explores its therapeutic applications:

- Neuroprotective Effects : Some analogs may provide protective benefits against neurodegenerative diseases.

- Analgesic Properties : Derivatives could offer alternatives to traditional opioids with fewer side effects.

Case Studies

- Neurotoxicity Research : Studies have demonstrated that exposure to this compound can induce neurotoxic effects similar to MPTP. This research is crucial for understanding its implications in Parkinson's disease and developing potential antidotes or protective agents .

- Analgesic Studies : Research indicates that certain tetrahydropyridine derivatives may possess analgesic properties. These findings are significant for developing new pain management therapies that minimize opioid use.

Wirkmechanismus

The mechanism of action of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methylmethcathinone: A structural isomer with similar aromatic and amine functionalities.

4-Chloro-3-methylmethcathinone: Another related compound with a halogen substituent on the aromatic ring.

1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: A cathinone derivative with similar structural features.

Uniqueness

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific tetrahydropyridine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Biologische Aktivität

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest due to its structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known for its neurotoxic effects and relevance in Parkinson's disease research. This article explores the biological activity of this compound, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its tetrahydropyridine core with a methylphenyl substituent. Its hydrochloride form enhances its solubility, making it suitable for various biological assays.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Neurotoxicity : Similar to MPTP, this compound may exhibit neurotoxic effects by generating reactive metabolites that damage dopaminergic neurons.

- Analgesic Properties : Research indicates that derivatives of tetrahydropyridines can possess analgesic properties, potentially offering alternatives to traditional opioids with fewer side effects .

- Neuroprotective Effects : Some studies suggest that certain analogs may provide neuroprotective benefits against neurodegenerative diseases .

The mechanisms through which this compound exerts its effects include:

- Monoamine Oxidase Interaction : The compound may interact with monoamine oxidase (MAO), leading to the formation of neurotoxic metabolites similar to those produced by MPTP .

- Dopaminergic System Modulation : It may influence dopamine levels in the brain, impacting motor function and behavior .

Case Studies and Research Findings

Several studies have investigated the biological activity associated with tetrahydropyridine derivatives:

- Neurotoxicity Studies : A study on MPTP showed significant dopaminergic neuron loss in primate models, which could be extrapolated to understand potential risks associated with this compound .

- Analgesic Activity : Patents have described the analgesic potential of related compounds in treating chronic pain conditions while minimizing opioid-related side effects .

Comparative Data Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neurotoxic potential; Analgesic properties | MAO interaction; Dopaminergic modulation |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Induces Parkinsonism | Metabolism to MPP+; Neuron damage |

| Other tetrahydropyridine derivatives | Varies (e.g., analgesic) | Diverse mechanisms depending on structure |

Eigenschaften

IUPAC Name |

4-(3-methylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11;/h2-5,9,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAQZHHTWYIHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598021 | |

| Record name | 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100224-58-6 | |

| Record name | 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.